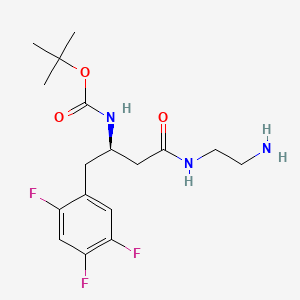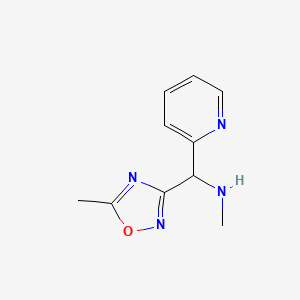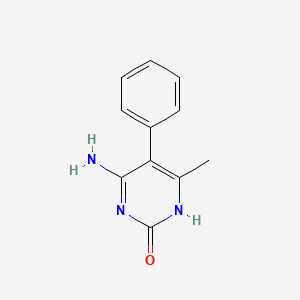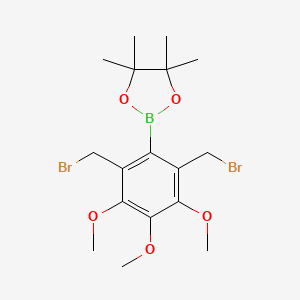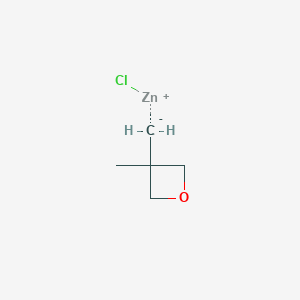
3-Methyloxetan-3-ylmethylZinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyloxetan-3-ylmethylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxetan-3-ylmethylzinc chloride typically involves the reaction of 3-methyloxetan-3-ylmethyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Methyloxetan-3-ylmethyl chloride+Zn→3-Methyloxetan-3-ylmethylzinc chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyloxetan-3-ylmethylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might yield an alcohol or ketone.
Applications De Recherche Scientifique
3-Methyloxetan-3-ylmethylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyloxetan-3-ylmethylzinc chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom, making it more reactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyloxetan-3-ylmethylzinc iodide
- 3-Methyloxetan-3-ylmethylzinc bromide
- 3-Methyloxetan-3-ylmethylzinc fluoride
Uniqueness
3-Methyloxetan-3-ylmethylzinc chloride is unique due to its specific reactivity and stability in THF. Compared to its iodide, bromide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Propriétés
Formule moléculaire |
C5H9ClOZn |
|---|---|
Poids moléculaire |
186.0 g/mol |
Nom IUPAC |
chlorozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.ClH.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
QOMSKNGYFWJKSF-UHFFFAOYSA-M |
SMILES canonique |
CC1(COC1)[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
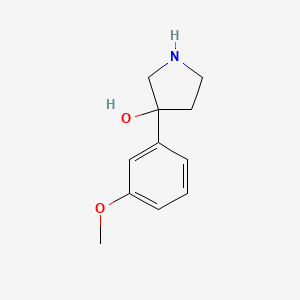
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
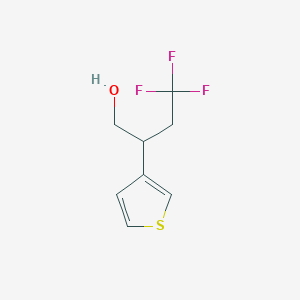
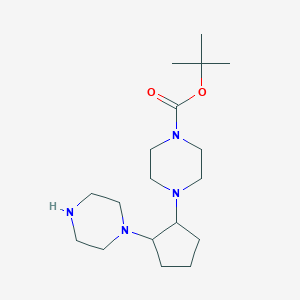
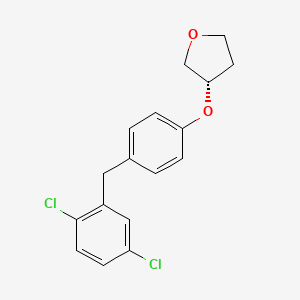
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)
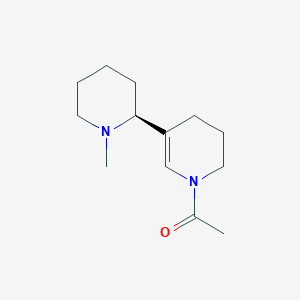
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
